3,4-Dimethoxy-5-propylbenzoic acid
Description
Contextualization within the Benzoic Acid Class and Substituted Aromatic Compounds
3,4-Dimethoxy-5-propylbenzoic acid belongs to the larger class of organic compounds known as benzoic acids. The fundamental structure of benzoic acid consists of a benzene (B151609) ring attached to a carboxyl functional group. This arrangement makes it an aromatic carboxylic acid. The defining characteristic of this compound is the presence of specific substituents on the benzene ring: two methoxy (B1213986) groups (-OCH3) at the 3 and 4 positions, and a propyl group (-CH2CH2CH3) at the 5 position. chem960.com
This specific substitution pattern significantly influences the compound's chemical and physical properties. The methoxy groups are electron-donating, which can affect the reactivity of the aromatic ring in reactions like electrophilic substitution. The propyl group, being an alkyl substituent, adds to the molecule's nonpolar character and can influence its solubility and interactions with other molecules. chem960.com The presence of multiple substituents, particularly the alkoxy groups, is a key area of study in understanding how these groups direct the outcomes of chemical reactions. mdpi.com
The structure of substituted benzoic acids, including the arrangement of substituents, plays a crucial role in their crystalline packing and intermolecular interactions. Like many benzoic acids, it is expected to form hydrogen-bonded dimers in the solid state. conicet.gov.ar
Significance in Natural Product Chemistry and Synthetic Organic Chemistry Research
While this compound itself is not widely cited as a direct natural product, its structural motifs are prevalent in nature. Many natural products contain a substituted benzoic acid core. For instance, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is a well-known plant metabolite. wikipedia.org The study of such naturally occurring analogues provides a basis for understanding the potential biological activities and chemical properties of related synthetic compounds like this compound.
In synthetic organic chemistry, substituted benzoic acids are valuable building blocks and intermediates. chem960.com They can be used in the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties. The functional groups on this compound—the carboxylic acid, the methoxy groups, and the propyl group—offer multiple sites for chemical modification, making it a versatile precursor in multi-step synthetic pathways. chem960.com Research in this area often focuses on developing new synthetic methods and strategies to create complex molecular architectures from simpler, well-defined building blocks.
Overview of Research Trajectories for Alkoxy-Substituted Benzoic Acids
Research into alkoxy-substituted benzoic acids is a dynamic field with several key trajectories. One significant area of investigation is their application in materials science, particularly in the development of liquid crystals. The ability of these molecules to form ordered structures through intermolecular hydrogen bonding makes them suitable for creating materials with unique optical and electronic properties. nih.govmdpi.com
Another major research direction involves their use as substrates in catalysis, especially in C-H activation reactions. mdpi.com Understanding how the position and nature of alkoxy substituents influence the regioselectivity of these reactions is a critical area of study. The electronic and steric effects of these groups can guide the catalytic process, allowing for the selective formation of specific products. mdpi.com
Furthermore, the study of the fundamental properties of alkoxy-substituted benzoic acids, such as their acidity, basicity, and intermolecular interactions, continues to be an active area of research. conicet.gov.arcdnsciencepub.com These studies provide the foundational knowledge needed to predict and control the behavior of these compounds in various chemical systems. The insights gained from this research can be applied to the design of new catalysts, functional materials, and synthetic strategies. nso-journal.orgpaperguide.aiucm.es
Chemical Data
| Property | Value |
| Molecular Formula | C12H16O4 |
| Molecular Weight | 224.25 g/mol |
| CAS Number | 199484-26-9 |
| PubChem CID | 1391238 |
| MDL Number | MFCD30472040 |
Data sourced from multiple chemical databases. chem960.combldpharm.comfluorochem.co.ukchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxy-5-propylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h6-7H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFWOYHORZAMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)C(=O)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence, Isolation, and Distribution in Natural Systems
Identification and Characterization from Lichen Species (e.g., Ramalina farinacea, Pertusaria subplanaica)
While a vast array of secondary metabolites, including numerous benzoic acid derivatives, have been isolated from lichens, the specific compound 3,4-Dimethoxy-5-propylbenzoic acid is not prominently documented as a constituent of Ramalina farinacea or Pertusaria subplanaica in available scientific literature. However, these lichens are known to produce structurally related compounds, particularly complex depsides, which are formed from simpler phenolic acid units.
Pertusaria subplanaica, for instance, is known to contain a variety of depsides. Depsides are molecules consisting of two or more hydroxybenzoic acid units linked by an ester bond. The biosynthesis of these complex structures relies on simpler precursor molecules, including various substituted benzoic acids. For example, the depside Divaricatic acid is biosynthetically derived from Divarinolic acid (2,4-dihydroxy-6-propylbenzoic acid), a compound that shares the propylbenzoic acid core structure. ontosight.airesearchgate.netindiamart.com
Research on Pertusaria subplanaica has identified several complex depsides, indicating a metabolic pathway capable of producing substituted propylbenzoic acid derivatives. anbg.gov.au The chemical profile of this lichen is well-characterized, though it does not specifically list this compound.
| Compound Name | Compound Class | Relative Abundance |
|---|---|---|
| 2,2'-di-O-methylstenosporic acid | Depside | Major |
| 4,5-dichlorolichexanthone | Xanthone | Minor |
| 2'-O-methylperlatolic acid | Depside | Minor |
| Planaic acid | Depside | Trace |
| 2,2'-di-O-methyldivaricatic acid | Depside | Trace |
Similarly, the genus Ramalina is chemically diverse. Studies on Ramalina farinacea have led to the isolation of numerous phenolic compounds, including depsides and depsidones, but not specifically this compound. prepchem.com The presence of these related metabolites underscores the biosynthetic potential within these lichens to produce a wide range of aromatic acids.
Methodologies for Extraction and Purification from Biological Matrices
The isolation and purification of benzoic acid derivatives and other secondary metabolites from lichen thalli involve established laboratory techniques. The general workflow begins with sample preparation, followed by extraction and subsequent chromatographic purification.
Extraction: The initial step involves the careful cleaning and drying of the lichen material to remove debris and excess moisture. The dried thalli are then typically ground into a fine powder to increase the surface area for solvent extraction. Common solvents used for extracting phenolic compounds like benzoic acids from lichens include acetone (B3395972), methanol (B129727), n-hexane, and diethyl ether. The choice of solvent depends on the polarity of the target compounds. Maceration or Soxhlet extraction are common methods employed to ensure thorough extraction of the metabolites from the lichen powder.
Purification: Following extraction, the crude extract contains a mixture of various compounds. Purification is necessary to isolate the specific molecule of interest.
Acid-Base Extraction: For acidic compounds like benzoic acids, a liquid-liquid extraction based on pH changes can be an effective preliminary purification step. The crude extract can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The acidic compound will move into the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the purified acidic compound, which can be recovered by filtration or extraction back into an organic solvent.
Chromatography: This is the most critical step for obtaining highly pure compounds.
Thin-Layer Chromatography (TLC): TLC is often used for rapid analysis of the extract's composition and to determine the optimal solvent system for column chromatography.
Column Chromatography: The crude or partially purified extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a gradient of solvents (mobile phase) is then passed through the column, separating the components based on their different affinities for the stationary and mobile phases.
High-Performance Liquid Chromatography (HPLC): For final purification and quantification, reversed-phase HPLC is a powerful tool. It offers high resolution and sensitivity, allowing for the separation of structurally similar compounds.
Ecological and Chemotaxonomic Significance within Natural Product Research
The vast array of secondary metabolites produced by lichens, including phenolic and benzoic acids, is of great scientific interest due to their ecological roles and their utility in taxonomy.
Ecological Significance: Lichen secondary metabolites are not inert substances; they are key to the organism's survival in often harsh environments. Their functions are diverse:
Photoprotection: Compounds located in the lichen's upper cortex, can screen out harmful UV radiation, protecting the photosynthetic partner (photobiont) from damage.
Antimicrobial and Antifungal Activity: Many lichen acids exhibit antimicrobial properties, defending the lichen against pathogenic bacteria and fungi.
Anti-herbivore Defense: The bitter taste and potential toxicity of some compounds deter grazing by invertebrates and other animals.
Allelopathy: Lichens can release chemicals that inhibit the growth of competing organisms, such as other lichens or mosses, in their immediate vicinity.
Chemotaxonomic Significance: The profile of secondary metabolites is often stable and consistent within a given lichen species. This chemical fingerprint has become an indispensable tool for lichenologists in species identification and classification, a field known as chemotaxonomy. In many cases, morphologically identical lichens can be distinguished as separate species or "chemotypes" based solely on the different secondary compounds they produce. The Ramalina farinacea complex, for example, is known to have various chemotypes that are distinguished by the different depsidones they produce. Current time information in Bangalore, IN. The presence or absence of specific compounds, like a particular benzoic acid derivative or a depside, can be a critical marker for taxonomic classification.
Biosynthetic Pathways and Biotransformational Studies
Postulated Biosynthetic Routes to 3,4-Dimethoxy-5-propylbenzoic Acid and Analogues (e.g., derivation from depsides via intramolecular rearrangements)
The biosynthesis of this compound, while not explicitly detailed in the literature, can be postulated by examining the formation of structurally similar natural products, particularly those found in lichens. A probable biosynthetic route involves the formation and subsequent modification of depsides.
Depsides are polyphenolic compounds composed of two or more hydroxybenzoic acid units linked by an ester bond. nih.gov They are common secondary metabolites in lichens and fungi. nih.gov The biosynthesis of these molecules originates from polyketide pathways, which produce substituted benzoic acid precursors like orsellinic acid and its derivatives. These precursors undergo various modifications, including C-alkylation (such as the addition of a propyl group) and O-methylation, to form the individual aromatic units. These units are then joined by esterification to create a depside.
A key transformation in the biosynthesis of complex benzoic acid analogues is the intramolecular rearrangement of depsides. Research on lichen depsides has shown that m-depsides can be formed from p-depsides through a process involving C-hydroxylation of the B-ring, followed by an intramolecular acyl migration, often referred to as a Smiles rearrangement. nih.govresearchgate.net This type of rearrangement provides a mechanism for altering the substitution pattern on the aromatic rings, which could lead to the specific 3,4-dimethoxy-5-propyl arrangement. For instance, studies have documented the synthesis of related compounds like 2-hydroxy-4-methoxy-6-propylbenzoic acid and 2,4-dimethoxy-6-propylbenzoic acid, which serve as precursors in the synthesis of various depsides. researchgate.netscribd.com The interconversion of para- and meta-scrobiculin, depsides with propyl substituents, further supports the hypothesis that such rearrangements are a key biogenetic step. anu.edu.au Therefore, it is plausible that this compound arises from a depside precursor that undergoes one or more enzymatic hydroxylation, methylation, and rearrangement steps to achieve its final structure.
Enzymatic Transformations of Related Dimethoxybenzoic Acids (e.g., Cytochrome P450-Mediated Demethylation and De-ethenylation)
The enzymatic transformation of dimethoxybenzoic acids is a well-documented process, primarily mediated by Cytochrome P450 (CYP) monooxygenases. These enzymes are crucial in the metabolism of a wide array of compounds in various organisms. nih.gov
Studies on the bacterial enzyme CYP199A4 from Rhodopseudomonas palustris have shown that it can efficiently demethylate para-substituted benzoic acid derivatives. rsc.orgrsc.org Specifically, 3,4-dimethoxybenzoic acid (veratric acid) is selectively demethylated by CYP199A4 at the para-methoxy group to produce 3-methoxy-4-hydroxybenzoic acid (vanillic acid). rsc.org This regioselectivity is a hallmark of the enzyme, which strongly favors oxidation at the para-position over the meta or ortho positions. rsc.orgrsc.org The presence of additional substituents on the ring can influence the binding affinity and activity of the enzyme. rsc.org
In addition to bacterial systems, fungi are also capable of transforming dimethoxybenzoic acids. The white-rot fungus Phlebia radiata metabolizes veratric acid through the action of lignin-modifying enzymes. nih.govasm.orgscispace.com This process involves both demethylation and reduction reactions. nih.gov Isotope labeling studies with P. radiata have shown that the fungus can mineralize the methoxyl groups of veratric acid to CO2, with the rate of demethylation being slightly different for the C3 and C4 positions. nih.govnih.gov The transformation often begins with demethylation, which provides phenolic compounds that can induce the production of other enzymes like laccase. nih.gov
Engineered CYP enzymes have also been developed to enhance the O-demethylation of various methoxy-substituted benzoic acids, highlighting the potential for creating biocatalysts for specific transformations, such as in lignin (B12514952) bioconversion. nih.gov
Table 1: Enzymatic Transformations of Related Dimethoxybenzoic Acids
| Enzyme/Organism | Substrate | Transformation | Product(s) |
|---|---|---|---|
| CYP199A4 (Rhodopseudomonas palustris) | 3,4-Dimethoxybenzoic acid (Veratric acid) | Para-O-demethylation | 3-Methoxy-4-hydroxybenzoic acid (Vanillic acid) |
| CYP199A4 (Rhodopseudomonas palustris) | 3-Hydroxy-4-methoxybenzoic acid | Para-O-demethylation | 3,4-Dihydroxybenzoic acid |
| CYP199A4 (Rhodopseudomonas palustris) | 3,4-(Methylenedioxy)benzoic acid | O-Demethenylation | 3,4-Dihydroxybenzoic acid |
| Phlebia radiata (white-rot fungus) | 3,4-Dimethoxybenzoic acid (Veratric acid) | Demethylation/Demethoxylation & Reduction | Veratryl alcohol, Methanol (B129727) |
This table summarizes findings from sources rsc.orgrsc.orgnih.govnih.govasm.org.
Metabolic Fates and Intermediates in Model Biological Systems
While direct metabolic studies on this compound are scarce, its likely metabolic fate can be inferred from research on structurally related alkylbenzoic and dimethoxybenzoic acids in various biological systems. The primary metabolic pathways for such a compound would likely involve oxidation of the propyl side chain and/or demethylation of the methoxy (B1213986) groups.
Oxidation of the Propyl Side Chain: The alkyl side chain is a probable target for initial metabolic attack. Research on the metabolism of other p-alkylbenzoic acids by organisms like rats and bacteria provides significant insight. For example, the enzyme CYP199A4 has been shown to oxidize 4-n-propylbenzoic acid, yielding three major metabolites: an alkene from desaturation of the propyl chain, and two different alcohols from hydroxylation at the benzylic (Cα) and Cβ carbons of the propyl group. nih.gov In rat hepatocytes, various p-alkyl-phenylpropanals are metabolized first to their corresponding p-alkyl-benzoic acids, which then form CoA conjugates. oup.comnih.govoup.com This suggests that a key metabolic step for this compound could be its activation to a Coenzyme A thioester, followed by oxidation of the propyl chain.
Demethylation: As established in the previous section, O-demethylation is a common metabolic reaction for methoxy-substituted benzoic acids. In bacteria such as Pseudomonas putida, the degradation of 3,4,5-trimethoxybenzoic acid proceeds via sequential demethylation, first to syringic acid and then to 3-O-methylgallic acid, before the aromatic ring is cleaved. nih.govasm.org Similarly, the degradation of 3,4,5-trimethoxycinnamic acid by P. putida involves the shortening of the side chain before the demethylation of the resulting trimethoxybenzoic acid occurs. nih.gov This indicates that in microbial systems, demethylation is a key step preparing the aromatic ring for fission.
Based on these analogous pathways, the metabolism of this compound in a model biological system could proceed through several intermediates. Initial oxidation of the propyl group could lead to hydroxylated derivatives or an unsaturated propene derivative. Concurrently or subsequently, demethylation at the C3 or C4 position would yield hydroxylated and dihydroxylated benzoic acid analogues. These intermediates would then likely undergo ring cleavage or further conjugation and excretion, depending on the organism.
Table 2: Postulated Metabolic Reactions and Intermediates for this compound
| Metabolic Reaction | Potential Intermediate(s) | Basis of Postulation |
|---|---|---|
| Propyl Chain Hydroxylation | 3,4-Dimethoxy-5-(1-hydroxypropyl)benzoic acid; 3,4-Dimethoxy-5-(2-hydroxypropyl)benzoic acid | Oxidation of 4-n-propylbenzoic acid by CYP199A4. nih.gov |
| Propyl Chain Desaturation | 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid | Oxidation of 4-n-propylbenzoic acid by CYP199A4. nih.gov |
| O-Demethylation | 3-Hydroxy-4-methoxy-5-propylbenzoic acid; 4-Hydroxy-3-methoxy-5-propylbenzoic acid | Demethylation of various dimethoxybenzoic acids by CYP enzymes and fungi. rsc.orgnih.gov |
Chemical Synthesis and Advanced Synthetic Methodologies
De Novo Synthetic Routes for 3,4-Dimethoxy-5-propylbenzoic Acid
De novo synthesis, the construction of aromatic rings from acyclic or non-aromatic precursors, offers a powerful strategy for accessing complex substitution patterns that are challenging to obtain through traditional aromatic substitution reactions. While a specific de novo synthesis for this compound is not prominently documented, established methodologies provide a blueprint for its potential construction. One such approach involves the ring-opening aromatization of bicyclic compounds. For instance, a versatile platform for creating substituted benzoates utilizes the ring-opening of bicyclo[3.1.0]hexan-2-ones. uni-muenchen.de This strategy allows for the systematic construction of the benzene (B151609) ring with pre-defined substitution patterns, potentially enabling the placement of the propyl and methoxy (B1213986) groups before the final aromatization step to form the benzoic acid derivative. These methods are significant as they bypass the regioselectivity challenges often encountered when modifying an existing benzene ring.
Strategies for the Preparation of Related Dimethoxy-Propyl Benzenoid Structures
The synthesis of dimethoxy-propyl benzenoid structures, the core of the target molecule, is commonly achieved through electrophilic aromatic substitution and subsequent functional group interconversions.
A primary method is the Friedel-Crafts reaction . The alkylation of 1,4-dimethoxybenzene (B90301) with a propylating agent, such as 2-methyl-2-butanol, in the presence of a Lewis acid, can introduce an alkyl group onto the ring. researchgate.net Similarly, Friedel-Crafts alkylation of 2,5-dimethoxybenzaldehyde (B135726) with a propyl halide can yield 2,5-dimethoxy-4-propylbenzaldehyde. A related strategy is Friedel-Crafts acylation followed by reduction. This involves introducing a propanoyl group onto the dimethoxybenzene ring, which is then reduced to the propyl group using methods like the Clemmensen or Wolff-Kishner reduction. youtube.com This two-step process is often preferred as it avoids the carbocation rearrangements that can occur during direct Friedel-Crafts alkylation.
Another important strategy involves the modification of benzylic positions . For example, the synthesis of 2-halo-4,5-dimethoxybenzyl chloride from 3,4-dimethoxy halogenated benzene can be achieved through targeted chloromethylation using paraformaldehyde and hydrochloric acid. google.com The resulting benzyl (B1604629) chloride is a versatile intermediate that can be further elaborated.
Multi-step syntheses starting from more complex precursors are also employed. A novel synthesis of a 3-propyl-substituted-benzo[g]isochromene quinone was achieved starting from 2,4-dimethoxybenzaldehyde (B23906) over nine steps. researchgate.net This demonstrates the construction of complex fused ring systems built upon a dimethoxy-propyl benzene framework. Furthermore, renewable resources are being explored as starting materials. A multi-step procedure starting from lignocellulose has been developed to produce 2-methoxy-4-propylbenzoic acid, involving catalytic hydrogenolysis, fluorosulfation, cyanation, and hydrolysis. acs.orgnih.gov
Grignard reagent-mediated synthesis offers another pathway. The reaction of a Grignard reagent like propylmagnesium bromide with an appropriate dimethoxybenzaldehyde derivative allows for the introduction of the propyl group. For instance, reacting propylmagnesium bromide with 2,5-dimethoxybenzaldehyde yields 2,5-dimethoxy-4-propylbenzyl alcohol, which can then be oxidized to the corresponding aldehyde or acid.
Table 1: Synthetic Strategies for Dimethoxy-Propyl Benzenoid Structures
| Strategy | Starting Material(s) | Key Reagents/Reactions | Product Type | Reference(s) |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 1,4-Dimethoxybenzene, 2-Methyl-2-butanol | Lewis Acid | 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene | researchgate.net |
| Friedel-Crafts Alkylation | 2,5-Dimethoxybenzaldehyde, Propyl halide | Lewis Acid (AlCl₃) | 2,5-Dimethoxy-4-propylbenzaldehyde | |
| Multi-step Synthesis | 2,4-Dimethoxybenzaldehyde | Cross-metathesis, Oxa-Michael addition | 7,9-Dimethoxy-3-propyl-3,4-dihydro-1H-benzo[g]isochromene derivative | researchgate.netuwc.ac.za |
| Synthesis from Biomass | Lignocellulose | Hydrogenolysis, Cyanation (Pd-XPhos), Hydrolysis | 2-Methoxy-4-propylbenzoic acid | acs.orgnih.gov |
| Grignard Reagent Addition | 2,5-Dimethoxybenzaldehyde, Propylmagnesium bromide | Grignard reaction, Oxidation (PCC) | 2,5-Dimethoxy-4-propylbenzyl alcohol / aldehyde | |
| Chloromethylation/Oxidation | 3,4-Dimethoxy halogenated benzene | Paraformaldehyde, HCl, KMnO₄ | 2-Halo-4,5-dimethoxy benzoic acid | google.com |
Development and Optimization of Reaction Conditions for Enhanced Selectivity and Yield
Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired product while minimizing side reactions and environmental impact. In the synthesis of related benzoic acid derivatives, significant efforts have been directed toward catalyst development and process optimization.
For instance, in the palladium-catalyzed cyanation of aryl fluorosulfates (an intermediate in the synthesis of 2-methoxy-4-propylbenzoic acid from biomass), the choice of catalyst is crucial. nih.gov Optimization studies revealed that a Pd-XPhos catalyst generated from a G4-precatalyst was highly effective, even with sterically hindered dimethoxy-substituted substrates. nih.gov The use of industrially viable solvents like acetonitrile (B52724) (MeCN) and biomass-derived 2-methyltetrahydrofuran (B130290) (2-MeTHF) was also a key optimization parameter. nih.gov
In the preparation of 2-halo-4,5-dimethoxy benzoic acid, a method was developed that prioritizes high yields, mild reaction conditions, and environmental friendliness. google.com This process involves the oxidation of 2-halo-4,5-dimethoxy benzyl chloride using potassium permanganate (B83412) in the presence of tetrabutylammonium (B224687) bromide as a phase-transfer catalyst. The use of a catalyst allows the reaction to proceed efficiently under milder conditions than would otherwise be required, making the process more suitable for large-scale industrial production. google.com
The use of recyclable catalysts is another important optimization strategy. Polymeric variants of chiral phosphoric acids, such as (R)-Ad-TRIP-PS, have been developed for regioselective functionalizations. nih.gov These immobilized catalysts can be conveniently recovered and reused multiple times, even at very low catalytic loadings (as low as 0.1 mol%), often with superior performance compared to their monomeric counterparts. This approach not only improves the economic viability of the synthesis but also simplifies product purification. nih.gov
Table 2: Optimization of Reaction Conditions for Related Syntheses
| Reaction | Catalyst | Solvent(s) | Key Optimization Feature | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Cyanation of Aryl Fluorosulfates | Pd-XPhos-G4 | MeCN, 2-MeTHF | Use of a highly active catalyst for hindered substrates and green solvents. | High-yielding cyanation. | nih.gov |
| Oxidation of Benzyl Chloride | Tetrabutylammonium Bromide | Not specified | Phase-transfer catalysis enabling mild conditions with KMnO₄. | High product yield, suitable for industrial scale-up. | google.com |
| Regioselective Acetalization | Polymeric Chiral Phosphoric Acid ((R)-Ad-TRIP-PS) | Not specified | Recyclable and reusable catalyst with high efficiency at low loading. | High regioselectivity, simplified purification, gram-scale synthesis. | nih.gov |
Regioselective and Stereoselective Synthesis of Benzoic Acid Derivatives
Controlling the regiochemistry and stereochemistry is paramount in the synthesis of complex benzoic acid derivatives.
Regioselectivity , the control of where a reaction occurs on a molecule, is often governed by the directing effects of existing substituents on the aromatic ring. In electrophilic aromatic substitution, electron-donating groups like methoxy (-OCH₃) are ortho, para-directors, while electron-withdrawing groups are meta-directors. youtube.com Functional group interconversions can be cleverly used to manipulate regiochemical outcomes. For example, a Friedel-Crafts acylation installs a meta-directing acyl group. After a subsequent electrophilic substitution at the meta position, the acyl group can be reduced to an ortho, para-directing alkyl group. youtube.com The Birch reduction also shows distinct regioselectivity; electron-donating groups direct protonation to the ortho position, while electron-withdrawing groups like a carboxylic acid direct it to the para position. wikipedia.org
Catalyst control offers a more sophisticated approach to achieving regioselectivity. Chiral phosphoric acids have been shown to catalyze the regioselective acetalization of diols in monosaccharide derivatives with high control, allowing for the selective protection of one hydroxyl group over another. nih.gov Rhodium(III)-catalyzed C-H allylation of benzoic acids with 4-vinyl-1,3-dioxolan-2-ones is another example, providing direct and regioselective access to allylated products. thieme-connect.com
Stereoselectivity , the control over the three-dimensional arrangement of atoms, is crucial when chiral centers are present. In the synthesis of a series of benzoic acid derivatives containing a phenylethanolaminotetraline (PEAT) skeleton, a highly stereoselective synthesis was employed to generate the desired enantiomerically pure intermediates. acs.orgnih.gov This control is essential as different stereoisomers of a molecule can have vastly different biological activities. These syntheses often involve coupling chiral amines with chiral epoxides to build the desired stereocenters. acs.org
Table 3: Methods for Regio- and Stereoselective Synthesis of Benzoic Acid Derivatives
| Method | Type of Selectivity | Key Principle/Reagent | Application Example | Reference(s) |
|---|---|---|---|---|
| Functional Group Interconversion | Regioselective | Changing directing effects (e.g., acyl to alkyl group). | Synthesis of meta-substituted alkylbenzenes. | youtube.com |
| Birch Reduction | Regioselective | Control by electron-donating/withdrawing groups. | Reduction of benzoic acid to a cyclohexadiene. | wikipedia.org |
| Catalyst-Controlled Acetalization | Regioselective | Chiral Phosphoric Acid Catalysts. | Selective protection of diols on saccharide derivatives. | nih.gov |
| C-H Allylation | Regio- and Stereoselective | Rhodium(III) Catalyst. | Direct and stereoselective synthesis of (E)-allylic alcohols from benzoic acids. | thieme-connect.com |
| Asymmetric Synthesis | Stereoselective | Coupling of chiral building blocks (amines, epoxides). | Synthesis of phenylethanolaminotetraline (PEAT) skeletons for benzoic acid derivatives. | acs.orgnih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework of 3,4-Dimethoxy-5-propylbenzoic acid. emerypharma.comresearchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the propyl chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to their assignment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound would show distinct signals for the carboxylic acid carbon, the aromatic carbons (both substituted and unsubstituted), the methoxy carbons, and the carbons of the propyl group.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, various 2D NMR experiments are employed. emerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com For this compound, COSY would show correlations between the protons within the propyl chain and potentially long-range couplings between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the propyl group, the methoxy groups, and the benzoic acid core. For instance, HMBC would show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the benzylic protons of the propyl group to the aromatic ring carbons.
A representative, though not experimentally derived for this specific molecule, data table illustrating the expected NMR signals is provided below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Aromatic CH | ~7.5 | ~110-125 | To Carboxylic Carbon, other Aromatic Carbons |
| Methoxy (-OCH₃) | ~3.9 | ~56 | To attached Aromatic Carbon |
| Propyl (-CH₂CH₂CH₃) | |||
| -CH₂- (benzylic) | ~2.6 | ~38 | To Aromatic Carbons |
| -CH₂- | ~1.6 | ~24 | To other Propyl Carbons |
| -CH₃ | ~0.9 | ~14 | To other Propyl Carbons |
| Carboxylic Acid (-COOH) | ~12.0 | ~170 | From Aromatic Protons |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. rsc.org This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₆O₄), the expected exact mass would be calculated and compared to the experimentally determined value.
In addition to the molecular ion peak, the mass spectrum will exhibit a characteristic fragmentation pattern. The fragmentation pathways provide valuable structural information. For this compound, common fragmentation patterns observed in benzoic acid derivatives might include:
Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in an acylium ion. docbrown.info
Loss of a methoxy group (•OCH₃).
Cleavage of the bond between the propyl group and the aromatic ring.
Decarboxylation (loss of CO₂).
Analysis of these fragments helps to confirm the presence of the carboxylic acid, methoxy, and propyl functional groups and their arrangement on the aromatic ring.
Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (of carboxylic acid) | Broad band around 3000 cm⁻¹ |
| C-H stretch (aromatic) | ~3100-3000 cm⁻¹ |
| C-H stretch (aliphatic) | ~3000-2850 cm⁻¹ |
| C=O stretch (of carboxylic acid) | ~1700 cm⁻¹ |
| C=C stretch (aromatic) | ~1600 and 1475 cm⁻¹ |
| C-O stretch (ether and carboxylic acid) | ~1300-1000 cm⁻¹ |
These absorption bands provide strong evidence for the presence of the carboxylic acid, aromatic ring, methoxy groups, and the aliphatic propyl chain.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. upi.edu The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption maxima (λ_max) characteristic of the substituted benzene (B151609) ring. The position and intensity of these absorptions are influenced by the presence of the carboxylic acid and methoxy substituents.
Chemical Reactivity and Derivatization Strategies
Synthesis of Ester and Amide Derivatives from the Carboxyl Functionality
The carboxyl group of 3,4-Dimethoxy-5-propylbenzoic acid is a prime site for modification, readily undergoing esterification and amidation to produce a diverse array of derivatives. These reactions are fundamental in medicinal chemistry for altering the physicochemical properties of a lead compound.
Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This process can be optimized through various methods, including the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Another approach involves converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with an alcohol. mnstate.edu
Amidation follows a similar synthetic logic. The carboxylic acid can be coupled with a primary or secondary amine using a suitable coupling reagent. csic.es For instance, the synthesis of amide derivatives can be carried out by treating the corresponding ester with ammonium (B1175870) hydroxide (B78521) or by reacting the acid chloride with an amine. nih.gov These reactions are crucial for creating compounds with altered solubility, stability, and biological activity profiles. csic.es The choice of the alcohol or amine component allows for the introduction of a wide range of functional groups, thereby systematically modifying the properties of the parent molecule. nih.gov
Below is an interactive data table summarizing common reagents for these transformations:
| Transformation | Reagent/Catalyst | Description |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Direct reaction of the carboxylic acid with an alcohol. |
| Esterification | DCC/DMAP | Coupling agents that facilitate ester formation under mild conditions. nih.gov |
| Esterification | SOCl₂ then Alcohol | Conversion to a reactive acid chloride intermediate followed by reaction with an alcohol. mnstate.edu |
| Amidation | Amine, Coupling Agent (e.g., PyBOP) | Direct coupling of the carboxylic acid with an amine. csic.es |
| Amidation | Ammonium Hydroxide | Conversion of an ester derivative to a primary amide. nih.gov |
| Amidation | SOCl₂ then Amine | Reaction of the acid chloride with an amine to form the corresponding amide. |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound, with its existing substituents, presents a unique platform for aromatic substitution reactions. The nature and position of these groups dictate the regioselectivity of further substitutions.
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. masterorganicchemistry.com The electron-donating nature of the two methoxy (B1213986) groups (-OCH₃) and the alkyl propyl group (-CH₂CH₂CH₃) activates the ring towards electrophilic attack, directing incoming electrophiles primarily to the ortho and para positions relative to these groups. However, the carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director. The interplay of these directing effects will determine the position of substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlabster.com For instance, treatment with cold concentrated sulfuric acid can lead to sulfonation. gla.ac.uk
Nucleophilic Aromatic Substitution (SNAr) , while less common for electron-rich aromatic rings, can occur under specific conditions, particularly if a strong electron-withdrawing group is present on the ring to stabilize the intermediate Meisenheimer complex. researchgate.netlibretexts.org For this compound itself, which is generally electron-rich, SNAr is not a favored pathway. However, if the ring were to be modified with potent electron-withdrawing groups, such as nitro groups, its susceptibility to nucleophilic attack would increase significantly. libretexts.orgpressbooks.pub
The following table outlines potential aromatic substitution reactions:
| Reaction Type | Reagent | Expected Outcome |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) onto the aromatic ring. |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen (Br or Cl) onto the aromatic ring. masterorganicchemistry.com |
| Sulfonation | SO₃, H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. labster.com |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl group onto the aromatic ring. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Introduction of an acyl group onto the aromatic ring. |
Modifications of the Propyl Side Chain (e.g., oxidation, reduction, halogenation)
The propyl side chain offers another handle for chemical modification, allowing for changes to the molecule's steric and electronic properties without altering the core aromatic structure.
Oxidation of the alkyl side chain can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This reaction typically oxidizes the benzylic carbon (the carbon atom directly attached to the aromatic ring) to a carboxylic acid, provided it has at least one hydrogen atom. libretexts.orglibretexts.org In the case of this compound, this would lead to the formation of a tricarboxylic acid derivative. Selective oxidation at other positions of the propyl chain is more challenging but can sometimes be achieved with specific reagents or enzymatic methods. researchgate.net
Reduction of the propyl group is not a typical transformation as it is already a saturated alkyl chain.
Halogenation of the propyl side chain can be directed to the benzylic position through radical substitution. Reagents like N-bromosuccinimide (NBS), often with a radical initiator like benzoyl peroxide, are effective for benzylic bromination. libretexts.org This reaction proceeds via a resonance-stabilized benzylic radical intermediate. libretexts.org
Key modifications of the propyl side chain are summarized below:
| Modification | Reagent | Product |
| Oxidation | KMnO₄ | Carboxylic acid at the benzylic position. libretexts.orglibretexts.org |
| Benzylic Halogenation | NBS, Peroxide | Bromination at the carbon adjacent to the aromatic ring. libretexts.org |
Exploration of Complex Conjugates and Prodrug Design
The derivatization strategies discussed above are instrumental in the design of complex conjugates and prodrugs of this compound. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. nih.govresearchgate.net This approach is often employed to enhance properties such as solubility, stability, and bioavailability. researchgate.net
Carrier-linked prodrugs can be synthesized by attaching a promoiety, such as an amino acid or a polyethylene (B3416737) glycol (PEG) chain, to the parent drug, often through an ester or amide linkage. orientjchem.orgijper.org For this compound, ester and amide derivatives are classic examples of potential prodrugs. orientjchem.org The release of the active drug would occur in vivo through enzymatic or chemical hydrolysis of the ester or amide bond. ijper.org
Complex conjugates can be designed to target specific tissues or cells. For example, the molecule could be linked to a larger carrier molecule like an antibody to form an antibody-drug conjugate (ADC), or designed to self-assemble into nanoparticles. ijper.orgnih.gov These advanced drug delivery systems can improve therapeutic efficacy and reduce systemic toxicity. nih.gov The design of such conjugates relies on the versatile chemistry of the functional groups present in this compound.
Biological Activities and Molecular Mechanisms Pre Clinical Investigations
Enzyme Inhibition and Modulatory Effects
The interaction of benzoic acid derivatives with various enzyme systems is a key area of investigation for understanding their therapeutic potential.
Cytochrome P450 (CYP) enzymes are crucial in the metabolism of a vast array of xenobiotics and endogenous compounds. Studies on dimethoxybenzoic acids have revealed specific interactions with these enzyme systems. The cytochrome P450 enzyme CYP199A4, originating from Rhodopseudomonas palustris, has been shown to effectively demethylate 4-methoxybenzoic acid. rsc.org This process is highly regioselective, strongly favoring the oxidative demethylation of a methoxy (B1213986) group at the para position over those at ortho or meta positions. rsc.org
Dimethoxybenzoic acids that contain a para-methoxy group are also efficiently demethylated by CYP199A4, exclusively at this para position. rsc.org However, the introduction of additional methoxy substituents tends to decrease both the substrate binding affinity and the catalytic activity when compared to the simpler 4-methoxybenzoic acid. rsc.org For instance, the binding affinity (Kd) for 3,4-dimethoxybenzoic acid to an engineered CYP199A4 variant was measured at 13.1 µM. rsc.org Research has also indicated that the formation of 3,4-dimethoxybenzoic acid from its corresponding aldehyde (veratrum aldehyde) in hepatic microsomes can be catalyzed by cytochrome P450 and is inhibited by known CYP inhibitors like carbon monoxide (CO) and SKF 525-A. nih.gov This highlights the role of P450 enzymes in the biotransformation of such aldehydes. nih.gov
Engineered P450 peroxygenase variants have demonstrated a clear preference for para-methoxy-substituted benzoic acid derivatives. nih.gov Interestingly, certain variants could not convert 2,5-dimethoxybenzoic acid or 2,3-dimethoxybenzoic acid, suggesting that a substituent at the 2-position may be unfavorable for catalysis. nih.gov
Antifolate compounds represent a class of drugs that interfere with the synthesis of nucleotides, essential for DNA replication and cell division. A key target for some of these agents is the de novo purine (B94841) biosynthesis pathway. Lometrexol ((6R)-dideazatetrahydrofolate), a potent antifolate, specifically inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in this pathway. nih.govgrantome.comnih.gov The inhibition of GARFT by such compounds leads to a depletion of purine nucleotides, which can arrest cell proliferation. nih.gov
Second-generation GARFTase inhibitors have been developed where replacing a phenyl ring with a thienyl ring increased potency over lometrexol. nih.gov Studies on novel pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) antifolates confirm that their primary mechanism of action is the inhibition of GARFTase, leading to a profound depletion of ATP pools in cancer cells. nih.govnih.gov For example, treatment of certain cancer cells with potent GARFTase inhibitors resulted in an approximate 90% depletion of ATP pools. nih.gov The cytotoxicity of these compounds is directly linked to their ability to inhibit this essential metabolic pathway. nih.gov
Research has extended to other enzyme systems, including phospholipase A2 (PLA2) and hyaluronidase (B3051955), which are involved in inflammation and tissue remodeling. A series of synthesized benzoyl phenyl benzoates were evaluated for their ability to inhibit these enzymes. nih.gov These compounds were found to be effective inhibitors of both PLA2 and hyaluronidase from snake venom sources. nih.govresearchgate.netdntb.gov.ua
Hyaluronidase degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition is considered a therapeutic strategy for controlling inflammation. josorge.commdpi.com The degradation of hyaluronic acid by hyaluronidase typically occurs at sites of tissue injury and inflammation. josorge.com The inhibitory activity of various compounds, including saturated and unsaturated fatty acids, has been screened, with cis-unsaturated fatty acids showing notable inhibition of hyaluronidase from several sources. josorge.com This indicates that benzoate-related structures could play a role in modulating inflammatory processes by targeting such enzymes. nih.govdntb.gov.ua
Antimicrobial Research and Potential Mechanisms (based on related compounds)
Benzoic acid derivatives have been investigated for their potential to combat microbial growth. In one study, single crystals of 3,4-dimethoxybenzoic acid (DMBA) were tested for antibacterial efficacy against Klebsiella pneumoniae and Staphylococcus aureus. researchgate.net The results showed that DMBA had a greater inhibitory effect on Staphylococcus aureus, with a 75% inhibition efficiency and a 5 mm zone of inhibition at a concentration of 100 µg/mL. researchgate.net Against Klebsiella pneumoniae, the inhibition efficiency was 55% with a 2 mm zone of inhibition at the same concentration. researchgate.net
Furthermore, a series of novel 1,3,4-oxadiazole (B1194373) derivatives synthesized from 2,4-dimethoxybenzoic acid as the starting material demonstrated a wide spectrum of antimicrobial activity. Some of these synthesized compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with activity comparable to commercial antibiotics. The antimicrobial properties of phenolic acids are well-documented, with their effectiveness depending on the number and position of hydroxyl groups on the aromatic ring. mdpi.commdpi.com For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) has shown antimicrobial activity against various pathogenic bacteria. mdpi.com
| Bacterial Strain | Concentration (µg/mL) | Inhibition Efficiency (%) | Zone of Inhibition (mm) | Source |
|---|---|---|---|---|
| Staphylococcus aureus | 100 | 75 | 5 | researchgate.net |
| Klebsiella pneumoniae | 100 | 55 | 2 | researchgate.net |
Antioxidant Potential and Redox Modulation (informed by studies on phenolic compounds from natural sources)
Phenolic compounds, particularly those derived from natural sources like lichens, are recognized for their significant antioxidant properties. nih.govjmaterenvironsci.com These compounds can act as free radical scavengers, inhibit lipid peroxidation, and chelate metal ions. researchgate.netnih.gov The antioxidant capacity of lichen extracts is often strongly correlated with their total phenolic and flavonoid content. nih.govresearchgate.net
Studies on various lichen species have demonstrated that their extracts possess potent antioxidant activity in different in vitro assays, such as DPPH radical scavenging and reducing power tests. jmaterenvironsci.comnih.govresearchgate.net For example, methanol (B129727) extracts of Lobaria pulmonaria showed high total phenolic content (87.9 mg/g) and potent antioxidant activity. researchgate.net Similarly, acetone (B3395972) extracts of Lasallia pustulata exhibited a very high DPPH radical scavenging activity of 90.93%. nih.gov The structural basis for this activity lies in the reactive hydroxyl groups of the phenolic compounds, which can donate a hydrogen atom to free radicals, thereby neutralizing them. nih.gov This suggests that benzoic acid derivatives with hydroxyl or methoxy substitutions, common in lichen metabolites, likely contribute to these antioxidant effects.
| Lichen Species | Extract Type | Total Phenolic Content (mg GAE/g) | DPPH Scavenging Activity (%) | Source |
|---|---|---|---|---|
| Lobaria pulmonaria | Methanol | 87.9 | Not specified | researchgate.net |
| Usnea longissima | Methanol | 38.6 | Potent | researchgate.net |
| Lasallia pustulata | Acetone | Not specified | 90.93 | nih.gov |
| Parmelia sulcata | Acetone | Not specified | 86.75 | nih.gov |
Cell-Based Bioactivity Studies and Cytotoxic Effects (e.g., anti-proliferative activities in cancer cell lines, as observed for lichen metabolites)
A significant body of research has focused on the anti-proliferative and cytotoxic effects of natural products, including lichen secondary metabolites, against various cancer cell lines. mdpi.comnih.goveurekaselect.com Lichens are a source of over 1000 compounds with potential anticancer activity. mdpi.com Metabolites such as usnic acid, gyrophoric acid, and atranorin (B1665829) have demonstrated potent anti-proliferative effects. nih.goveurekaselect.comacs.org
For example, gyrophoric acid was identified as a potent antiproliferative agent against human keratinocyte growth. acs.org The acetone extract of the lichen Xanthoria parietina and its major metabolite, parietin, showed dose-dependent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, inducing a cell cycle block at the G1 phase. nih.gov Studies using both 2D monolayer and 3D spheroid cancer cell models have confirmed the potent cytotoxic activity of various lichen extracts and their isolated metabolites, such as physodic acid and atranorin, across a broad range of cancer cell lines including HeLa, HCT116, and A549. mdpi.comnih.gov
The cytotoxic potential is not limited to complex lichen depsides and depsidones. Simple benzoic acid has also been shown to exert cytotoxic effects on ten different cancer cell lines, with IC50 values varying significantly among the cell types. researchgate.net In a study of metabolites from Manilkara mabokeensis, the compound 4-hydroxy-3-propylbenzoic acid methyl ester was identified, and extracts containing it showed cytotoxicity against human ovarian cancer cell lines (OVCAR and IGROV). semanticscholar.org These findings underscore the potential of benzoic acid derivatives, including 3,4-Dimethoxy-5-propylbenzoic acid, as scaffolds for the development of novel anticancer agents.
| Compound/Extract | Source | Cell Line(s) | Observed Effect | Source |
|---|---|---|---|---|
| Gyrophoric acid | Lichen metabolite | Human keratinocytes | Potent antiproliferative agent | acs.org |
| Xanthoria parietina extract | Lichen | MCF-7, MDA-MB-231 | Dose-dependent antiproliferative activity, G1 cell cycle block | nih.gov |
| Physodic acid | Lichen metabolite | HeLa, HCT116, Caco-2, etc. (2D model) | Most cytotoxic secondary metabolite in 2D screen | mdpi.com |
| Benzoic Acid | Chemical | PC3, HeLa, HUH7, etc. | Cytotoxic with varying IC50 values (85.54 to 670.6 µg/ml) | researchgate.net |
| Manilkara mabokeensis extracts | Plant | OVCAR, IGROV | Induced cytotoxicity (up to 49.5%) | semanticscholar.org |
Anti-Inflammatory Properties (based on studies of structurally related compounds)
While direct studies on this compound are limited, a body of research on structurally related benzoic acid derivatives provides strong evidence for potential anti-inflammatory properties. Benzoic acid derivatives are a class of organic acids known for therapeutic actions, including anti-inflammatory, analgesic, and antipyretic effects. The planar structure conferred by sp2 hybridized carbons in the aromatic ring is a key feature that facilitates binding to biological targets.
Compounds with similar substitution patterns have shown notable anti-inflammatory activity. For instance, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active component found in Korean cabbage kimchi and a close structural analog, has been shown to suppress the production of proinflammatory mediators and cytokines in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This suggests that compounds with a dimethoxyphenyl moiety possess anti-inflammatory potential.
Further evidence comes from natural sources. New benzoic acid derivatives isolated from the fruits of Melicope semecarpifolia, such as (E)-3-acetyl-6-(3,7-dimethylocta-2,6-dienyloxy)-2,4-dihydroxybenzoic acid, have demonstrated potent inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils, which are key events in the inflammatory cascade. nih.govresearchgate.net Similarly, certain phenolic acids and lichen secondary metabolites, which include benzoic acid structures, are recognized for their anti-inflammatory capabilities. nih.govnih.govresearchgate.net For example, 2-hydroxy-4-methoxy-6-propylbenzoic acid is a known lichen metabolite with biological activity. nih.gov
Moreover, studies have shown that conjugating existing non-steroidal anti-inflammatory drugs (NSAIDs) with a 3,4,5-trimethoxybenzyl group—a structure bearing resemblance to the core of this compound—can enhance their anti-inflammatory activity and increase their selectivity for the COX-2 enzyme. nih.gov
| Structurally Related Compound/Derivative | Observed Anti-Inflammatory Effect | Reference |
|---|---|---|
| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | Suppresses production of proinflammatory mediators and cytokines in LPS-stimulated microglia. | nih.gov |
| Benzoic acid derivatives from Melicope semecarpifolia | Potent inhibition of superoxide anion generation and elastase release by human neutrophils. | nih.govresearchgate.net |
| NSAIDs conjugated with 3,4,5-trimethoxybenzyl alcohol | Enhanced anti-inflammatory activity and COX-2 inhibition compared to parent drugs. | nih.gov |
| Various Phenolic Acids | Exhibit anti-inflammatory potential through various mechanisms. | nih.gov |
| Lichen Depsides (e.g., Perlatolic acid) | Possess anti-inflammatory properties. | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies on benzoic acid derivatives have identified several key structural features crucial for their biological activity. Understanding these relationships is vital for designing new chemical entities with enhanced therapeutic effects.
The core phenyl ring is a critical component, enhancing hydrophobic interactions with amino acids in target proteins. The planarity of this aromatic moiety is believed to facilitate its entry and binding into the pockets of drug targets. For benzoic acid derivatives to possess potent activity, studies have suggested that the presence of strong electron-donating groups attached to the benzene (B151609) ring is an important feature. The two methoxy (-OCH₃) groups at positions 3 and 4 on the subject compound are electron-donating, which aligns with this finding.
SAR studies on other benzoic acid derivatives provide further insights:
Substituent Position : In the development of 5-acetamido-2-hydroxy benzoic acid derivatives, modifying substituents aims to increase selectivity for the cyclooxygenase-2 (COX-2) enzyme over COX-1, which can lead to safer anti-inflammatory agents. mdpi.com
Acid Side Chain : Studies on nonprostanoid prostacyclin mimetics demonstrated that an ω-alkanoic acid side chain of a specific length (eight or nine atoms) was a minimum structural requirement for activity. nih.gov This highlights the importance of the propylbenzoic acid structure.
Hydroxyl and Alkyl Groups : The study of varic acid analogues, which are inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), identified the 2,4-dihydroxy-6-propylbenzoic acid motif as a common structure that has similar interactions with the enzyme's active site. researchgate.net This underscores the significance of the alkyl group at the position adjacent to the carboxylic acid.
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| Phenyl Core | Essential for hydrophobic interactions with target proteins. Planarity facilitates binding. | |
| Electron-Donating Groups (e.g., -OCH₃) | Associated with potent biological activity in benzoic acid derivatives. | |
| ω-Alkanoic Acid Side Chain | Chain length is critical for potency and binding to specific receptors. | nih.gov |
| Propyl Group | Contributes to interactions within the active sites of enzymes like PTP1B. | researchgate.net |
Elucidation of Specific Molecular Targets and Intracellular Signaling Pathways
Pre-clinical research on compounds structurally analogous to this compound has begun to elucidate the specific molecular targets and signaling pathways that may be modulated to produce an anti-inflammatory response.
A key mechanism identified is the inhibition of critical inflammatory signaling cascades. The close structural analog HDMPPA was found to exert its anti-inflammatory effects by blocking the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). nih.gov Furthermore, it was shown to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov These pathways (NF-κB, MAPKs, and PI3K/Akt) are central regulators of the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins (IL-1β, IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govnih.gov
The inhibition of COX enzymes, which are responsible for the synthesis of inflammatory prostaglandins, is a well-established mechanism for many anti-inflammatory drugs, including benzoic acid derivatives like aspirin. mdpi.com Studies on NSAIDs conjugated with a 3,4,5-trimethoxybenzyl moiety showed enhanced inhibition of COX-2, the inducible form of the enzyme that is upregulated during inflammation. nih.gov
Other identified molecular-level actions include:
Inhibition of Neutrophil Function : Benzoic acid derivatives from Melicope semecarpifolia were found to potently inhibit superoxide anion generation and elastase release from human neutrophils, indicating a direct effect on the function of these key inflammatory cells. nih.govresearchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : Computational and in vitro studies on related structures, such as varic acid analogs and 3,4-dimethoxy-β-nitrostyrene derivatives, have identified PTP1B as a potential molecular target. researchgate.net PTP1B is known to be a negative regulator of insulin (B600854) and leptin signaling and has been implicated in inflammatory processes.
| Molecular Target/Pathway | Effect of Inhibition/Modulation | Reference |
|---|---|---|
| NF-κB Signaling Pathway | Suppresses transcription of proinflammatory mediators (iNOS, COX-2) and cytokines (TNF-α, IL-1β, IL-6). | nih.govnih.gov |
| MAPKs Signaling Pathway | Reduces inflammatory gene expression. | nih.govnih.gov |
| PI3K/Akt Signaling Pathway | Downregulates a key survival and pro-inflammatory pathway. | nih.govnih.govnih.gov |
| Cyclooxygenase (COX) Enzymes | Decreases production of inflammatory prostaglandins. Selective inhibition of COX-2 is a key goal. | nih.govmdpi.com |
| Neutrophil Superoxide & Elastase | Reduces oxidative stress and tissue damage at the site of inflammation. | nih.govresearchgate.net |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Potential target for modulating inflammatory and metabolic signaling. | researchgate.net |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure, reactivity, and stability)
Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. pku.edu.cnrsc.orgfinechem-mirea.ru Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost and accuracy. nih.govmdpi.com
Electronic Structure and Reactivity: DFT calculations can elucidate the electronic structure of 3,4-Dimethoxy-5-propylbenzoic acid. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential are key descriptors of reactivity. nih.gov The electron-donating nature of the two methoxy (B1213986) groups and the propyl group on the benzene (B151609) ring is expected to increase the electron density of the aromatic system, influencing its reactivity towards electrophilic and nucleophilic agents.
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the electronic distribution and predicting sites for intermolecular interactions. nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and methoxy groups, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The aromatic ring and the propyl chain would exhibit regions of neutral or slightly positive potential.
Stability and Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, and softness can be calculated. mdpi.comnih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a large HOMO-LUMO energy gap generally implies high kinetic stability. epstem.net Quantum chemical methods can also be used to calculate the bond dissociation energies (BDEs) to predict which chemical bonds are most likely to break in a reaction. nih.gov
A theoretical study on substituted benzoic acids using DFT has shown a good correlation between calculated gas-phase acidities and experimental values. mdpi.com Such calculations for this compound could predict its pKa value and how the substituents influence its acidity through inductive and resonance effects.
Table 1: Conceptual DFT-Calculated Parameters for this compound
| Parameter | Description | Predicted Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Influenced by electron-donating methoxy and propyl groups. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Important for understanding reactions with nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A larger gap suggests higher stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | Negative potential expected on oxygen atoms, positive on the carboxylic proton. |
| pKa (calculated) | Theoretical prediction of the acid dissociation constant. | Determines the degree of ionization at a given pH. |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Binding Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein receptor. nih.govnih.govresearchgate.net
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them based on a scoring function that estimates the binding affinity. For example, studies on benzoic acid derivatives have used molecular docking to predict their binding affinity to enzymes like SARS-CoV-2 main protease. nih.gov In such a study involving this compound, the carboxylic acid group would be expected to form key hydrogen bonds with amino acid residues in the active site, while the aromatic ring could participate in π-π stacking or hydrophobic interactions.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the flexibility of the protein and the ligand, the stability of the binding pose, and the specific interactions that hold the complex together. nih.gov For the this compound-receptor complex, MD simulations could reveal the stability of the hydrogen bonds formed by the carboxylate and methoxy groups and the nature of the hydrophobic interactions of the propyl chain within the binding pocket. These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. researchgate.net
Table 2: Workflow for Molecular Docking and Dynamics Simulation
| Step | Description | Objective |
|---|---|---|
| 1. System Preparation | Prepare the 3D structures of the ligand (this compound) and the target receptor. | Ensure correct protonation states and remove any unwanted molecules. |
| 2. Molecular Docking | Dock the ligand into the active site of the receptor using software like AutoDock. | Predict the most favorable binding pose and obtain a docking score. nih.gov |
| 3. Complex Setup for MD | Place the docked complex in a simulation box with solvent (water) and ions. | Mimic physiological conditions. |
| 4. MD Simulation | Run the simulation for a specific time period (e.g., nanoseconds) using software like GROMACS. nih.gov | Observe the dynamic stability of the complex and key interactions. |
| 5. Analysis | Analyze the MD trajectory to calculate RMSD, RMSF, hydrogen bonds, and binding free energy. | Quantify the stability and affinity of the ligand-receptor interaction. |
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them. mdpi.comufms.br
Conformational Flexibility: this compound has several rotatable bonds: the C-C bonds of the propyl group, the C-O bonds of the methoxy groups, and the C-C bond connecting the carboxylic acid group to the benzene ring. Rotation around these bonds gives rise to various conformers with different energies. For example, the orientation of the carboxylic acid group relative to the aromatic ring can significantly affect its properties and interactions. mdpi.com
Potential Energy Surface (PES) Mapping: A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometric parameters. researchgate.netgithub.iowayne.edu By systematically changing the key dihedral angles of this compound and calculating the energy at each point using quantum chemical methods, a PES map can be generated. researchgate.net The minima on this map correspond to the stable conformers, while the saddle points represent the transition states for conformational changes. wayne.edu This analysis helps in understanding the conformational landscape and the relative populations of different conformers at a given temperature. For similar molecules, it has been shown that the s-cis and s-trans conformations relative to the carbonyl group and a double bond can have different stabilities. ufms.br
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational chemistry is also a valuable tool for predicting spectroscopic data and elucidating reaction mechanisms. rsc.org
Spectroscopic Parameters: Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic parameters. For instance, the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. epstem.net Comparing the calculated spectra with experimental data can help in the structural confirmation of the compound. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed, which aids in the assignment of experimental spectral bands. epstem.net
Reaction Pathways: Theoretical methods can be employed to explore the potential reaction pathways of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction can be constructed. rsc.org This provides insights into the reaction mechanism and kinetics. For example, the oxidation of the propyl group or the aromatic ring, or reactions involving the carboxylic acid group, such as esterification or amide formation, could be modeled. Studies on related benzoic acids have explored their metabolism by enzymes like cytochrome P450, where computational methods can help rationalize the observed product distribution. researchgate.net For instance, the oxidation of 4-n-propylbenzoic acid by CYP199A4 has been computationally and experimentally studied, showing hydroxylation at different positions of the propyl chain. researchgate.net
Analytical Method Development for Detection and Quantification
Advanced Chromatographic Techniques for Separation and Identification
The separation and identification of 3,4-Dimethoxy-5-propylbenzoic acid in complex mixtures can be effectively achieved using advanced chromatographic techniques such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC-DAD:
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like benzoic acid derivatives. For this compound, a reversed-phase HPLC method would be the most suitable approach. This involves a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.
A study on the separation of dimethoxybenzoic acid isomers utilized a reversed-phase system, which can be adapted for this compound. curtin.edu.au The mobile phase typically consists of an aqueous component (like water with a pH modifier such as phosphoric or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). curtin.edu.augoogle.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure adequate separation from other components in a complex matrix. curtin.edu.au The Diode-Array Detector (DAD) allows for the monitoring of absorbance over a range of wavelengths, providing spectral information that can aid in peak identification and purity assessment.
A potential starting point for method development could involve the following conditions, extrapolated from methods for similar compounds:
| Parameter | Condition | Source |
| Column | RP C8 or C18, 5 µm particle size | curtin.edu.au |
| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Acetonitrile | google.com |
| Gradient | 5% B to 85% B in 20 min | curtin.edu.au |
| Flow Rate | 1.0 mL/min | curtin.edu.au |
| Detection | UV at 210 nm and 254 nm | curtin.edu.au |
GC-MS:
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile compounds. Benzoic acids, including this compound, are generally non-volatile and require a derivatization step to increase their volatility and thermal stability for GC analysis. nih.govresearchgate.net A common derivatization method is silylation, where active hydrogens in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.nethpc-standards.com
The derivatized this compound can then be separated on a non-polar capillary column (e.g., with a polymethylsiloxane-based stationary phase). mdpi.com The mass spectrometer provides highly specific identification based on the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. google.comhpc-standards.com For instance, in the analysis of trimethylsilyl derivatives of benzoic acids, characteristic ions such as the molecular ion [M]+• and the [M-CH3]+ ion are often observed and can be used for quantification. hpc-standards.com
Spectrometric Methods for Trace Analysis and Metabolite Profiling
For trace analysis and metabolite profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. mdpi.comnih.gov
LC-MS/MS combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This technique is particularly useful for analyzing complex biological or environmental samples where the concentration of the analyte is very low. copernicus.orguu.nl The separation is typically performed using reversed-phase liquid chromatography under conditions similar to those described for HPLC-DAD. uu.nl
The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the deprotonated molecule [M-H]- for this compound in negative ion mode) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process provides a high degree of selectivity and reduces chemical noise. nih.govcopernicus.org
A hypothetical LC-MS/MS method for this compound could be based on methods developed for other benzoic acid derivatives:
| Parameter | Condition | Source |
| Ionization Mode | Electrospray Ionization (ESI), Negative | uu.nl |
| Precursor Ion [M-H]- | m/z 223 | |
| Product Ion(s) | To be determined experimentally | |
| Collision Energy | To be optimized |
Optimization of Sample Preparation Protocols for Diverse Matrices
The development of a robust analytical method is critically dependent on the sample preparation protocol. The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
For solid matrices such as plant material or soil, initial extraction is often performed using a solvent or a mixture of solvents. The choice of solvent depends on the polarity of the target compound. For this compound, a moderately polar solvent like methanol (B129727) or a mixture of methanol and water would be appropriate. Techniques like sonication or Soxhlet extraction can be employed to improve extraction efficiency.
For liquid matrices such as water or biological fluids, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. In LLE, the analyte is partitioned between the aqueous sample and an immiscible organic solvent. In SPE, the analyte is retained on a solid sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. For acidic compounds like this compound, an anion-exchange SPE cartridge could be effective.
A comparison of different extraction techniques for benzoic acid derivatives from Melissa officinalis highlighted the importance of selecting the appropriate method to achieve good recovery.
Method Validation for Accuracy, Precision, and Robustness
Method validation is a crucial step to ensure that the developed analytical method is reliable and suitable for its intended purpose. The key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range. This is typically evaluated by analyzing a series of standards at different concentrations and constructing a calibration curve.
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing a certified reference material or by performing recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Emerging Applications and Future Research Directions
Role as a Key Synthetic Building Block in Medicinal and Materials Chemistry
The structure of 3,4-Dimethoxy-5-propylbenzoic acid makes it a valuable precursor in the synthesis of more complex chemical structures, particularly in the fields of medicinal and materials chemistry. The carboxylic acid group allows for a variety of chemical transformations, such as esterification and amidation, while the substituted aromatic ring can be further modified.
In medicinal chemistry, benzoic acid derivatives are integral components of numerous bioactive compounds. ekb.eg While specific drugs derived directly from this compound are not yet prevalent, its structural motifs are found in naturally occurring molecules with known biological activities. For instance, the related compound, Ramalinic acid A, a diphenyl ether, has been isolated from the lichen Ramalina farinacea. researchgate.netresearchgate.netsibran.ru The biosynthesis of such natural products suggests a potential pathway for utilizing this compound as a starting material for creating novel therapeutic agents. The closely related natural product, sekikaic acid, also found in lichens, has demonstrated antioxidant and antiviral properties, further highlighting the potential of this chemical class. wikipedia.orgnih.gov
In the realm of materials science, benzoic acid derivatives are used in the development of liquid crystals, polymers, and other advanced materials. The propyl group in this compound adds lipophilicity, a property that can be advantageous in creating materials with specific solubility and organizational characteristics. Future research may explore its incorporation into polymer backbones or as a side chain to modulate the physical properties of materials. For example, research into the conversion of lignocellulose from sawdust has yielded related methoxy-containing aromatic acids for the synthesis of bio-based polyesters. acs.orgau.dk
Table 1: Related Bioactive Benzoic Acid Derivatives
| Compound Name | Source/Origin | Noted Biological Activity | Reference |
|---|---|---|---|
| Ramalinic acid A | Lichen (Ramalina farinacea) | Natural Product | researchgate.net |
| Sekikaic acid | Lichen (Ramalina and Cladonia species) | Antioxidant, Antiviral | wikipedia.org |
| 3,5-Dimethoxy-4-hydroxybenzoic acid | Plant (Fagara xanthoxyloides) | Anti-sickling | |
| 3-Chloro-4,6-dimethoxy-2-propyl-benzoic acid | Endophyte (Chaetomium subaffine) | Natural Product | core.ac.uk |
Development as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or entire pathways. researchgate.netnih.gov The development of such probes is crucial for understanding disease mechanisms and identifying new drug targets. While this compound has not yet been established as a chemical probe, its structure holds potential for such applications.
To be an effective chemical probe, a molecule should ideally have a defined target and a mechanism to report on its interaction, for instance, through the attachment of a fluorescent tag or a radioactive isotope. The carboxylic acid functional group of this compound provides a convenient handle for chemical modification, allowing for the attachment of reporter groups.
Future research could focus on synthesizing derivatives of this compound that can be used to investigate specific biological pathways. This could involve creating a library of related compounds and screening them for interactions with particular enzymes or receptors. General computational methods are being developed to predict which biological pathways a chemical compound might be associated with based on its structural fragments, which could be applied to this molecule. biorxiv.org
Exploration of Novel Bioactivities and Therapeutic Potential
The quest for new therapeutic agents often involves screening compounds for biological activity. As a member of the benzoic acid family, this compound is a candidate for such exploration. Benzoic acid derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com
The structural similarity of this compound to natural products found in lichens, such as sekikaic acid and ramalinic acid, suggests that it may possess interesting bioactivities. researchgate.netwikipedia.org For example, sekikaic acid has been shown to have antioxidant and antiviral activity against the Respiratory Syncytial Virus. wikipedia.org Furthermore, other substituted benzoic acids have been investigated for their ability to inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B), a target in diabetes research. researchgate.net
Future research should involve systematic screening of this compound and its simple derivatives against a variety of biological targets. This could include assays for antimicrobial, antifungal, antiviral, and cytotoxic activity. The identification of any significant "hits" from these screens would open up new avenues for its development as a potential therapeutic agent.
Rational Design of Enhanced Derivatives through Structure-Based Approaches
Rational drug design utilizes knowledge of a biological target's three-dimensional structure to design molecules that can interact with it specifically. This approach, which includes techniques like molecular docking and the analysis of structure-activity relationships (SAR), can accelerate the discovery of new drugs. nih.govnih.govnih.gov
For this compound, future research could employ computational methods to predict its binding affinity to various protein targets. By creating virtual models of how the molecule might fit into the active site of an enzyme or the binding pocket of a receptor, researchers can identify potential biological targets.
Once a target is identified, SAR studies can be conducted. This involves synthesizing a series of derivatives of this compound with slight modifications to its structure and evaluating how these changes affect its biological activity. For example, the length of the propyl chain could be altered, or the methoxy (B1213986) groups could be moved to different positions on the benzene (B151609) ring. This information would be invaluable for designing more potent and selective derivatives. Such in silico approaches have been successfully applied to other benzoic acid derivatives to identify potential drug candidates. researchgate.netnih.gov
Table 2: Key Structural Features for Derivative Design
| Structural Component | Potential Modifications | Rationale for Modification |
|---|---|---|
| Carboxylic Acid Group | Esterification, Amidation, Reduction to alcohol | To alter solubility, cell permeability, and interaction with target proteins. |
| Propyl Group | Varying alkyl chain length (e.g., ethyl, butyl, pentyl) | To modulate lipophilicity and van der Waals interactions with the target. |
| Methoxy Groups | Shifting position, Demethylation to hydroxyl groups, Replacement with other substituents | To alter electronic properties, hydrogen bonding capacity, and overall shape. |
| Benzene Ring | Introduction of additional substituents (e.g., halogens, nitro groups) | To modify electronic and steric properties for enhanced binding affinity. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,4-dimethoxy-5-propylbenzoic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or ester hydrolysis. For example, propyl groups can be introduced via alkylation of a methoxy-substituted benzoic acid precursor under acidic conditions, followed by demethylation if required. Purity optimization requires chromatographic techniques (e.g., HPLC with C18 columns) and recrystallization using ethanol/water mixtures. Reaction intermediates should be monitored via TLC (silica gel, UV detection) and characterized by NMR (¹H/¹³C) and FTIR to confirm structural fidelity .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via LC-MS over 1–6 months. Store the compound in inert atmospheres (argon or nitrogen) at 2–8°C to prevent oxidation or hydrolysis, as recommended for structurally similar benzoic acid derivatives .
Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 3.8–4.0 ppm for methoxy groups; δ 0.9–1.7 ppm for propyl chain).
- FTIR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch), 1250–1050 cm⁻¹ (C-O of methoxy groups).
- MS : High-resolution ESI-MS to confirm molecular ion ([M-H]⁻ at m/z 237.1). Cross-validate with elemental analysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions, HOMO-LUMO gaps, and Fukui indices. This identifies reactive sites (e.g., methoxy groups for electrophilic substitution). Validate predictions experimentally via kinetic studies under varying catalysts (e.g., Lewis acids like AlCl₃) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
Use a common cell line (e.g., HEK-293 or HepG2) with controlled passage numbers.
Normalize solvent concentrations (DMSO ≤0.1%).
Validate bioactivity via orthogonal assays (e.g., enzyme inhibition and cellular viability). Cross-reference with structurally analogous compounds (e.g., 4-hydroxy-3,5-dimethoxybenzoic acid derivatives) to identify structure-activity relationships .
Q. How can the compound’s role as a synthetic precursor be leveraged to develop novel bioactive molecules?
- Methodological Answer : Functionalize the propyl chain via halogenation (e.g., bromination at the γ-position) or oxidize it to a ketone for subsequent condensation reactions. Couple the carboxylic acid with amines (e.g., via EDC/NHS chemistry) to generate amide derivatives. Test these analogs for enhanced pharmacokinetic properties (e.g., logP, solubility) and bioactivity in target assays .
Q. What experimental designs minimize byproduct formation during large-scale synthesis?
- Methodological Answer : Optimize reaction parameters using design of experiments (DoE):
- Temperature : 60–80°C for controlled reaction rates.
- Catalyst loading : 5–10 mol% of H₂SO₄ or p-toluenesulfonic acid.
- Solvent : Toluene or dichloromethane to improve miscibility.
Monitor byproducts (e.g., demethylated analogs) via GC-MS and implement inline purification (e.g., reactive crystallization) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
